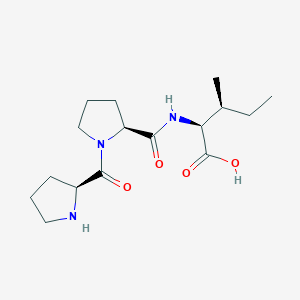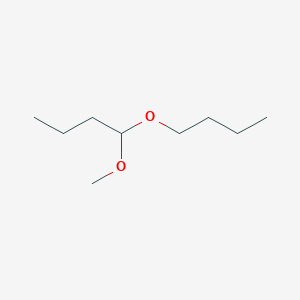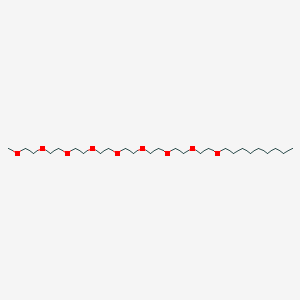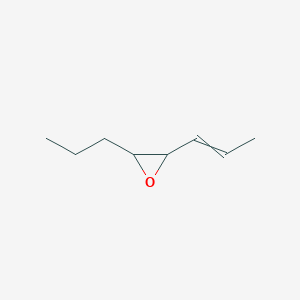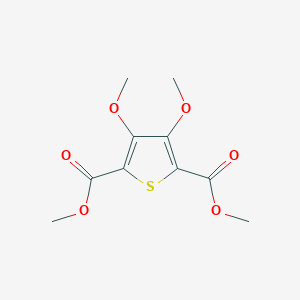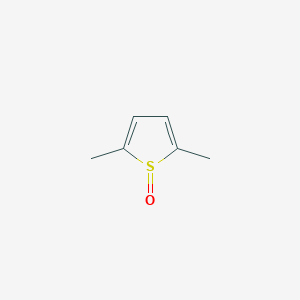
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is a polyhalogenated organic compound characterized by the presence of six chlorine atoms and two fluorine atoms attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene typically involves the chlorination and fluorination of naphthalene derivatives. The process may include:
Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce chlorine atoms into the naphthalene ring.
Fluorination: Introducing fluorine atoms through the use of fluorinating agents like sulfur tetrafluoride (SF₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the naphthalene ring.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with hydroxyl or alkyl groups replacing the halogen atoms.
Applications De Recherche Scientifique
1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on the stability and reactivity of naphthalene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexachlorocyclohexane: A polyhalogenated compound with similar chlorine substitution but different structural features.
Endosulfan: Another polyhalogenated compound with applications in agriculture and pest control.
Dieldrin: A chlorinated compound with insecticidal properties.
Uniqueness: 1,2,3,4,5,7-Hexachloro-6,8-difluoronaphthalene is unique due to the specific combination of chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
129697-93-4 |
|---|---|
Formule moléculaire |
C10Cl6F2 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
1,2,3,4,5,7-hexachloro-6,8-difluoronaphthalene |
InChI |
InChI=1S/C10Cl6F2/c11-3-1-2(4(12)7(15)6(3)14)9(17)8(16)10(18)5(1)13 |
Clé InChI |
JBSYBUHOWXCUOQ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
